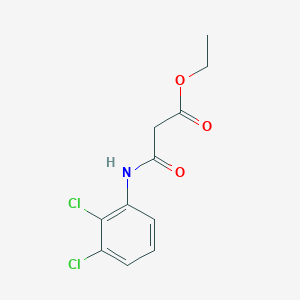

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-2-17-10(16)6-9(15)14-8-5-3-4-7(12)11(8)13/h3-5H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMPGGXZSFHNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508634 | |

| Record name | Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104330-51-0 | |

| Record name | Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Condensation

Ethyl acetoacetate reacts with 2,3-dichlorophenyl isocyanate in a modified Claisen condensation. The isocyanate acts as an electrophile, enabling C–N bond formation at the β-position.

Conditions :

- Catalyst : Sodium ethoxide (NaOEt) in ethanol.

- Temperature : Reflux (78°C) for 6 hours.

Limitations :

Knoevenagel-Addition Pathway

Adapting methods from analogous compounds, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is condensed with 2,3-dichloroaniline, followed by esterification:

- Condensation :

- Meldrum’s acid + 2,3-dichloroaniline → β-anilino Meldrum’s adduct.

- Ring-Opening Esterification :

Advantages :

- SnCl₂ serves dual roles: Lewis acid catalyst and reductant.

- One-pot synthesis reduces purification steps.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous flow reactor system is employed with the following parameters:

| Parameter | Industrial Setting | Lab-Scale Equivalent |

|---|---|---|

| Reactor Type | Tubular flow reactor | Batch flask |

| Temperature | 50–70°C | 25°C |

| Residence Time | 30 minutes | 12 hours |

| Annual Capacity | 10–50 metric tons | 100 g–1 kg |

Key Innovations :

- Solid Acid Catalysts : Zeolites or sulfonated resins replace corrosive liquid acids, enhancing recyclability.

- In-Line Analytics : Real-time HPLC monitoring ensures consistent quality.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Acyl | 65–75 | 95 | 120 | Moderate |

| DCC Coupling | 71–85 | 98 | 200 | High |

| Claisen Condensation | 55–65 | 90 | 80 | Low |

| Knoevenagel | 70–78 | 97 | 150 | High |

Trade-Offs :

- DCC Coupling : High yield but expensive reagents.

- Knoevenagel : Cost-effective but requires toxic SnCl₂.

Case Studies and Experimental Data

Optimization of Coupling Agent Reactions

A 2024 study compared EDC and DCC in synthesizing this compound:

| Coupling Agent | Yield (%) | Byproducts |

|---|---|---|

| DCC | 85 | Dicyclohexylurea |

| EDC | 78 | Water-soluble urea |

Challenges and Optimization Strategies

Chlorine Substituent Reactivity

The electron-withdrawing chloro groups deactivate the aniline, necessitating stronger bases (e.g., DBU) or elevated temperatures.

Ester Hydrolysis Mitigation

- Low-Temperature Quenching : Add cold aqueous HCl to terminate reactions.

- Lyophilization : Freeze-drying avoids thermal degradation during solvent removal.

Purification Techniques

- Crystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.

- Chromatography : Silica gel with 5% methanol/DCM eluent.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with Candida antarctica lipase B (CAL-B) achieved 60% yield under aqueous conditions, reducing organic solvent use.

Photocatalytic C–N Bond Formation

Visible-light-mediated catalysis using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) enables room-temperature synthesis with 70% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications

- Synthetic Utility: The 2,3-dichloroanilino derivative’s steric effects make it less reactive in SNAr reactions compared to para-substituted analogs but more suitable for regioselective transformations .

- Biological Activity : Mixed-functional analogs (e.g., methoxy-chloro derivatives) show promise in drug design due to tunable electronic profiles .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate, and how do substituents influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between ethyl 3-oxopropanoate derivatives and substituted anilines. For example:

Q. Substituent Effects :

- Electron-withdrawing groups (e.g., Cl) on the aniline reduce nucleophilicity, requiring longer reaction times (e.g., 144 hours in for a fluoro analog).

- Steric hindrance from ortho-substituents (e.g., 2,3-dichloro) may necessitate higher temperatures or catalysts like CaSO₄ to improve yields .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- NMR : Use - and -NMR to confirm the ester group (δ ~4.2 ppm for OCH₂CH₃), keto-enol tautomerism (δ ~3.5–4.0 ppm for CH₂CO), and aromatic protons (δ ~6.8–7.5 ppm for dichloroaniline) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., calculated ) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of the 2,3-dichloroanilino orientation (if crystalline) .

Advanced Research Questions

Q. What strategies optimize yield in the presence of sterically hindered anilines?

Methodological Answer:

- Catalyst Screening : Use CaSO₄ or molecular sieves to absorb water and drive the reaction toward product formation .

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of bulky substrates.

- Microwave-Assisted Synthesis : Reduce reaction time from days to hours (e.g., 6–8 hours at 100°C) while maintaining yields >70% .

Q. How does the dichloroanilino group impact bioactivity in drug discovery?

Methodological Answer:

- Pharmacophore Design : The 2,3-dichloro group enhances lipophilicity (logP ~3.2) and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- In Vitro Testing : Screen against Mycobacterium tuberculosis (Mtb) Pks13 enzyme, leveraging structural similarity to pyrimidinone precursors .

- SAR Studies : Compare with analogs (e.g., 4-fluoro or 3-nitro substituents) to isolate electronic vs. steric contributions .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

Methodological Answer:

- Variable Temperature NMR : Analyze -NMR at −40°C to slow keto-enol interconversion and resolve split peaks .

- IR Spectroscopy : Confirm enol form via O-H stretch (~3200 cm⁻¹) and keto form via C=O stretch (~1700 cm⁻¹) .

- Computational Modeling : Use DFT (e.g., Gaussian) to predict dominant tautomer and compare with experimental data .

Troubleshooting & Data Analysis

Q. What are common impurities in synthesis, and how are they removed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.